![molecular formula C11H14N2O4 B174631 (2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate CAS No. 133706-65-7](/img/structure/B174631.png)
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate is a compound of significant interest in various scientific fields This compound is known for its unique structural properties, which include an azaniumylacetyl group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate typically involves the coupling of an amino acid derivative with a hydroxyphenyl compound. One common method is the use of peptide coupling reagents such as carbodiimides, which facilitate the formation of amide bonds under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, with the addition of a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of automated peptide synthesizers, which allow for the rapid and reproducible synthesis of the compound. Additionally, the use of solid-phase synthesis techniques can streamline the process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: The azaniumylacetyl group can be reduced to form amines, which can further react to form a variety of derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the azaniumylacetyl group can produce primary amines
Applications De Recherche Scientifique
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological processes and its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The azaniumylacetyl group can form hydrogen bonds and electrostatic interactions with biomolecules, further influencing the compound’s activity. These interactions can affect signaling pathways and biochemical processes, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:
Tyrosine: An amino acid with a similar hydroxyphenyl group, but lacking the azaniumylacetyl group.
Phenylalanine: Another amino acid with a phenyl group, but without the hydroxy and azaniumylacetyl groups.
DOPA: A compound with a similar structure but with additional hydroxyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGUPMXALFZOT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])NC(=O)C[NH3+])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)[O-])NC(=O)C[NH3+])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
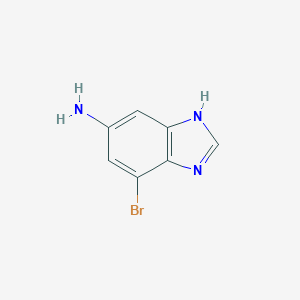
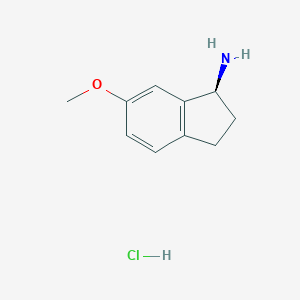
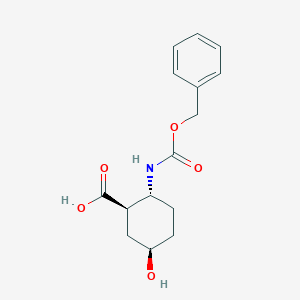

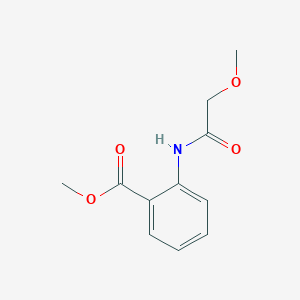


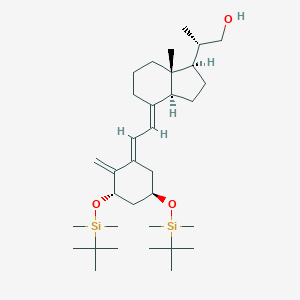
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)

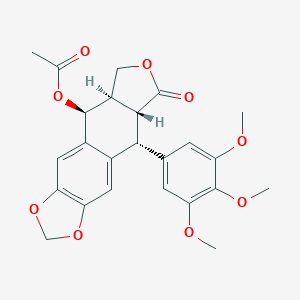
![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)


